2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-

Strigolactone signaling Receptor selectivity Enantiomer-specific activity

2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- (CAS 188064-15-5, molecular formula C₁₁H₁₀O₂, MW 174.20) is the enantiopure (3aR,8bS) stereoisomer of the tetrahydroindeno[1,2-b]furan-2-one scaffold. This compound constitutes the ABC-ring fragment of the widely used synthetic strigolactone analog GR24.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
Cat. No. B12194068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1C2CC(=O)OC2C3=CC=CC=C31
InChIInChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2/t8-,11+/m1/s1
InChIKeyHANWJNRVRHJJLC-KCJUWKMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-: Chiral ABC-Ring Building Block for Stereodefined Strigolactone Analog Synthesis


2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- (CAS 188064-15-5, molecular formula C₁₁H₁₀O₂, MW 174.20) is the enantiopure (3aR,8bS) stereoisomer of the tetrahydroindeno[1,2-b]furan-2-one scaffold . This compound constitutes the ABC-ring fragment of the widely used synthetic strigolactone analog GR24 [1]. The (3aR,8bS) configuration is critical because it establishes the stereochemical foundation for (+)-GR24, the enantiomer that is selectively perceived by the AtD14 strigolactone receptor in Arabidopsis thaliana, triggering canonical strigolactone signaling pathways including shoot branching suppression and hypocotyl elongation inhibition [2].

Why Racemic or Opposite-Enantiomer ABC-Ring Building Blocks Cannot Replace (3aR,8bS)-2H-Indeno[1,2-b]furan-2-one in Stereospecific Strigolactone Research


Substitution of (3aR,8bS)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one with its (3aS,8bR) enantiomer or a racemic mixture is scientifically consequential because the absolute configuration of the ABC-ring junction dictates which receptor pathway the downstream GR24 analog will activate. The (3aR,8bS) configuration yields (+)-GR24, which is preferentially perceived by the AtD14 receptor and triggers canonical strigolactone responses; the (3aS,8bR) configuration produces (−)-GR24, which signals through the KAI2/HTL pathway and activates a distinct set of developmental responses [1]. Using racemic ABC-ring material introduces an equimolar contaminant that activates confounding signaling pathways, rendering experimental results ambiguous and irreproducible [2]. For procurement decisions, enantiomeric identity is therefore not an interchangeable specification but a functional determinant of downstream biological activity.

Quantitative Differentiation Evidence for (3aR,8bS)-2H-Indeno[1,2-b]furan-2-one: Comparator-Based Performance Data


Enantiomeric Configuration Dictates GR24 Receptor Selectivity: AtD14 vs. KAI2 Pathway Activation

The (3aR,8bS) ABC-ring configuration is the stereochemical determinant for downstream (+)-GR24 activity at the AtD14 receptor. When GR24 is synthesized from this (3aR,8bS) building block, the resulting (+)-GR24 enantiomer selectively activates AtD14-dependent hypocotyl elongation inhibition and secondary shoot suppression in Arabidopsis. In contrast, GR24 synthesized from the (3aS,8bR) ABC-ring enantiomer activates the KAI2 signaling pathway, producing qualitatively different physiological responses [1]. This receptor-level bifurcation demonstrates that the ABC-ring stereochemistry is not merely a quality parameter but a binary switch determining which signaling cascade is engaged.

Strigolactone signaling Receptor selectivity Enantiomer-specific activity Arabidopsis thaliana

Enantiopure ABC-Fragment Is the Essential Chiral Source for Stereochemically Defined GR24 Synthesis

Mangnus et al. (1997) demonstrated that enantiopure ABC-fragments serve as the chiral source for synthesizing all four optically pure stereoisomers of GR24. The (3aR,8bS)-configured ABC-fragment (compound 4 in the original paper) was used as the starting material in the first synthetic route, with the absolute configuration of the ABC-ring directly dictating the final stereochemistry of the GR24 product [1]. Bioassays on the resulting GR24 stereoisomers revealed significant differences in germination stimulatory activity against Striga hermonthica and Orobanche crenata seeds, confirming that the ABC-ring configuration is a functional determinant, not merely a structural feature [1].

Asymmetric synthesis Chiral building block GR24 stereoisomers Strigolactone chemistry

Vendor-Certified Enantiomeric Purity: NLT 98% Specification for (3aR,8bS) Configuration

Commercial suppliers specify this compound with a purity of NLT 98% (MolCore, CAS 188064-15-5) . This high enantiomeric purity specification is critical because even minor contamination with the (3aS,8bR) enantiomer would introduce KAI2-pathway activity into downstream GR24 preparations. While the (3aS,8bR) counterpart is also commercially available (benchchems, CAS not listed in search results), the explicit enantiomeric identity of the (3aR,8bS) product is verified by the vendor and traceable via CAS number 188064-15-5 . The predicted physical properties include boiling point 353.4 ± 31.0 °C at 760 mmHg, flash point 147.4 ± 22.2 °C, and density 1.2 ± 0.1 g/cm³ .

Enantiomeric purity Quality control Vendor specification Chemical procurement

Enantioselective Synthetic Access: (3aR,8bS) ABC-Ring Enables Short, Cost-Effective (+)-GR24 Synthesis

Bromhead et al. (2014) reported a concise, enantioselective synthesis of (+)-GR24 that relies on the (3aR,8bS)-configured A-C ring system as the key intermediate. Their approach, employing Noyori asymmetric transfer hydrogenation to establish the chiral centers catalytically, provided enantiopure (+)-GR24 in a shorter synthetic sequence than previous methods [1]. This synthetic strategy demonstrates that the (3aR,8bS) ABC-ring is not only a structural building block but also enables modern catalytic enantioselective approaches that are more cost-effective than classical resolution-based methods. Alternative enantioselective approaches to (+)-GR24 and (+)-epi-GR24 using chiral multicyclic γ-lactone methodology have also been developed, further underscoring the importance of the enantiopure ABC-ring scaffold [2].

Enantioselective synthesis Noyori transfer hydrogenation (+)-GR24 Process chemistry

Validated Application Scenarios for (3aR,8bS)-2H-Indeno[1,2-b]furan-2-one Based on Quantitative Differentiation Evidence


Synthesis of Receptor-Selective (+)-GR24 for AtD14-Specific Strigolactone Signaling Studies

Researchers investigating canonical strigolactone signaling through the AtD14 receptor require (+)-GR24 that is free of (−)-GR24 contamination. The (3aR,8bS) ABC-ring building block is the requisite chiral intermediate for synthesizing AtD14-selective (+)-GR24 via α-formylation and D-ring coupling, as established by Mangnus et al. (1997) [1]. Using this enantiopure building block eliminates the confounding KAI2-pathway activation that occurs when racemic GR24 or (−)-GR24 is employed, ensuring that observed phenotypes (shoot branching suppression, hypocotyl elongation inhibition) are attributable exclusively to AtD14-mediated signaling [2].

Structure-Activity Relationship (SAR) Studies of Strigolactone ABC-Ring Modifications

Medicinal chemistry and agrochemical discovery programs exploring strigolactone analogs with modified ABC-ring systems (e.g., carba-GR24, halogenated GR24 derivatives) require the enantiopure (3aR,8bS) scaffold as the starting material to ensure that observed changes in biological activity are due to the structural modification rather than stereochemical contamination. The synthesis and biological evaluation of carba-GR24 analogs, in which the vinyl ether oxygen is replaced by a methylene group, has confirmed that the ABC-ring stereochemistry remains a critical determinant of activity even when the D-ring linkage is modified [3].

Suicidal Germination Agents for Parasitic Weed Control (Striga and Orobanche spp.)

Agrochemical development programs targeting suicidal germination strategies for parasitic weed control use (+)-GR24 and its halogenated analogs as lead compounds. The (3aR,8bS) ABC-ring building block is the key intermediate for synthesizing these agents. Recent work on 7-fluoro-GR24 and 7-bromo-GR24, synthesized from the (+)-GR24 scaffold, demonstrated EC₅₀ values of 0.97 ± 0.29 × 10⁻⁸ M and 2.3 ± 0.28 × 10⁻⁸ M, respectively, for Orobanche cumana seed germination—representing 3- to 5-fold improvements over (+)-GR24 itself (EC₅₀ = 5.1 ± 1.32 × 10⁻⁸ M) [4]. Access to enantiopure ABC-ring material is essential for generating these single-enantiomer agrochemical candidates.

Chemical Biology Tool Compound Preparation for Strigolactone Receptor Deorphanization

Chemical biology groups studying strigolactone perception in non-model plant species (e.g., parasitic plants, arbuscular mycorrhizal fungi) require enantiopure GR24 stereoisomers to deconvolute which receptor pathways operate in each organism. The (3aR,8bS) ABC-ring fragment enables preparation of (+)-GR24 and its derivatives as chemical probes. Studies in Physcomitrium patens have shown that (+)-GR24 is a good mimic for PpCCD8-derived compounds, while (−)-GR24 produces opposite effects, highlighting the necessity of enantiopure ABC-ring starting material for generating unambiguous chemical biology tool compounds [5].

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